3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a complex organic compound that integrates the structural motifs of benzothiazole and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzothiazole moiety is known for its biological activities, while the chromenone structure is often associated with antioxidant and anti-inflammatory properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Benzothiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzothiazole derivatives are generally known to manifest profound antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable chromenone derivative under acidic or basic conditions. The reaction may proceed through intermediate steps involving diazo-coupling, Knoevenagel condensation, or Biginelli reaction .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the benzothiazole or chromenone rings .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of its benzothiazole and chromenone components
Medicine: Explored for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
2-Arylbenzothiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Benzothiazole derivatives: Various derivatives have been synthesized and studied for their pharmacological properties
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate apart is its unique combination of benzothiazole and chromenone structures. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-3-17(22)25-12-8-9-13-15(10-12)24-11(2)18(19(13)23)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQXGZYEHVBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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